Antibacterial agent 202
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 202 involves the conjugation of cajaninstilbene acid derivatives with siderophores of 3-hydroxypyridin-4(1H)-ones. This process is based on the Trojan horse strategy, which enhances the compound’s ability to penetrate bacterial cells . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 202 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and enhance its antibacterial properties.
Reduction: The removal of oxygen or the addition of hydrogen can also modify the compound, potentially increasing its efficacy.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to fine-tune the compound’s activity against specific bacterial strains.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions are modified versions of this compound, which may exhibit enhanced or altered antibacterial activity. These products are often tested for their efficacy against different bacterial strains to determine their potential as therapeutic agents.
Scientific Research Applications
Antibacterial agent 202 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and modification of antibacterial agents.
Biology: Researchers use it to investigate the mechanisms of bacterial cell membrane disruption and the development of bacterial resistance.
Medicine: The compound is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mechanism of Action
The mechanism of action of antibacterial agent 202 involves the disruption of bacterial cell membranes. This compound targets the integrity of the cell membrane, causing it to become permeable and leading to the leakage of cellular contents . This disruption ultimately results in the death of the bacterial cell. The molecular targets and pathways involved include interactions with membrane lipids and proteins, which are essential for maintaining the structural integrity of the bacterial cell .
Comparison with Similar Compounds
Cajaninstilbene Acid Derivatives: These compounds share a similar structure and mechanism of action with antibacterial agent 202, targeting bacterial cell membranes.
Siderophore Conjugates: These compounds also utilize the Trojan horse strategy to penetrate bacterial cells and exert their antibacterial effects.
Other Bacterial Inhibitors: Compounds such as polymyxins and aminoglycosides also target bacterial cell membranes, although they may have different structures and specificities
Uniqueness: this compound is unique in its combination of low cytotoxicity and high efficacy against Gram-negative bacteria. Its ability to disrupt bacterial cell membranes while maintaining low toxicity to human cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C34H39FN2O7 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-2-hydroxy-4-[7-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methylamino]-7-oxoheptoxy]-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C34H39FN2O7/c1-22(2)9-16-27-30(18-24(32(33(27)41)34(42)43)13-10-23-11-14-25(35)15-12-23)44-17-7-5-4-6-8-31(40)36-20-26-19-28(38)29(39)21-37(26)3/h9-15,18-19,21,39,41H,4-8,16-17,20H2,1-3H3,(H,36,40)(H,42,43)/b13-10+ |
InChI Key |
NCCOTSFYYMWLMA-JLHYYAGUSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |
Origin of Product |
United States |
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